2-(3-Bromopyridin-4-YL)ethanamine
Description
Contextualization within Halogenated Pyridine (B92270) Derivatives and Bioactive Amines
Halogenated pyridines are a class of heterocyclic compounds that have found extensive use in medicinal chemistry and materials science. The presence of a halogen, such as bromine, on the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can influence its biological activity and pharmacokinetic profile. The bromine atom in 2-(3-Bromopyridin-4-YL)ethanamine serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.
Amines, particularly primary amines like the ethanamine group in the subject compound, are ubiquitous in biologically active molecules. They are key components in a vast array of pharmaceuticals, including neurotransmitters, hormones, and alkaloids, due to their ability to form hydrogen bonds and ionic interactions with biological targets. researchgate.net The pyridine-ethanamine scaffold, in a broader sense, is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, biologically active compounds. dovepress.comnih.gov The combination of the halogenated pyridine and the ethanamine moiety in one molecule therefore presents a compelling starting point for the discovery of new bioactive agents.
Significance as a Versatile Building Block in Contemporary Organic Synthesis
In the realm of organic synthesis, a "building block" is a readily available or easily synthesized molecule that can be used to construct more complex structures. this compound fits this description perfectly. Its two primary reactive sites—the bromine atom on the pyridine ring and the primary amine of the ethanamine side chain—allow for a diverse range of chemical transformations.
The bromine atom can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular frameworks from simpler precursors. The primary amine group, on the other hand, is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide array of substituents. This dual reactivity makes this compound a highly adaptable component for building diverse libraries of compounds for screening in drug discovery and materials science. acs.org
Overview of Research Trajectories for Pyridine-Ethanamine Scaffolds
Research into pyridine-ethanamine scaffolds has followed several key trajectories, largely driven by their potential applications in medicinal chemistry. A significant area of focus has been the development of antagonists for various receptors in the central nervous system. For instance, derivatives of 2-aryloxy-4-alkylaminopyridines have been investigated as potent and selective corticotropin-releasing factor 1 (CRF1) antagonists, with potential applications in the treatment of anxiety and depression. mdpi.com
Another important research avenue is the development of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine-ethanamine scaffold can serve as a core structure for the design of molecules that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.
Furthermore, the pyridine-ethanamine motif is found in compounds with antimicrobial and antiviral properties. nih.gov The ability of the pyridine ring and the amine group to interact with biological macromolecules makes this scaffold a promising starting point for the development of new anti-infective agents, an area of critical importance in the face of growing antibiotic resistance.
Current Research Landscape and Unexplored Opportunities
The current research landscape for pyridine-ethanamine derivatives is vibrant, with a continuous stream of publications detailing the synthesis and biological evaluation of new compounds based on this scaffold. dovepress.com While much of the published research has focused on isomers other than this compound, the synthetic principles and biological activities observed in these related compounds provide a roadmap for future investigations into this specific molecule.
Unexplored opportunities for this compound are plentiful. Its unique substitution pattern—with the bromo and ethanamine groups in a 1,2,4-relationship on the pyridine ring—may lead to novel biological activities that are distinct from those of its more studied isomers. For example, this specific arrangement could allow for unique intramolecular interactions or a different binding mode to biological targets.
Future research could focus on:
Systematic derivatization: A comprehensive exploration of the chemical space around this compound by systematically modifying both the amine and the pyridine ring could uncover compounds with novel and potent biological activities.
Novel applications in materials science: The unique electronic and structural features of this compound could be exploited in the development of new organic materials, such as organic light-emitting diodes (OLEDs) or sensors.
Development of novel catalysts: The pyridine and amine functionalities could be utilized in the design of new ligands for transition metal catalysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXHWYYVIGHMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 3 Bromopyridin 4 Yl Ethanamine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic character significantly influences its susceptibility to both nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic rings, particularly heteroaromatic systems like pyridine. wikipedia.orgyoutube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
For pyridine derivatives, nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C2, C4, C6), as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen. In the case of 2-(3-Bromopyridin-4-YL)ethanamine, the leaving group (bromine) is at the C3 position. Direct SNAr at the C3 position is generally disfavored because the resulting anionic intermediate lacks this crucial stabilization. pearson.com
However, substitution at the 4-position can be achieved from 3-bromopyridines under specific conditions, often involving the formation of a highly reactive pyridyne intermediate. nih.gov Mechanistic studies on 3-bromopyridines have shown that strong bases can induce the elimination of HBr to form a 3,4-pyridyne. The subsequent addition of a nucleophile can lead to a mixture of 3- and 4-substituted products. pearson.comnih.gov Recent research has demonstrated that a tandem aryl halide isomerization/SNAr process can selectively yield 4-substituted pyridines from 3-bromopyridine (B30812) precursors. This pathway leverages the greater inherent reactivity of an intermediate 4-halopyridine towards SNAr. nih.gov
Table 1: Predicted Nucleophilic Aromatic Substitution Pathways
| Pathway | Reagents & Conditions | Intermediate | Expected Outcome for this compound |
|---|---|---|---|
| Direct SNAr at C3 | Nucleophile (e.g., RO⁻, R₂NH) | Meisenheimer Complex | Highly Unlikely/Slow |
| Elimination-Addition | Strong Base (e.g., NaNH₂, KOt-Bu) | 3,4-Pyridyne | Formation of 3- and 4-amino substituted products |
Electrophilic Aromatic Substitution and Functionalization
The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org The ring nitrogen's electron-withdrawing inductive effect reduces the nucleophilicity of the ring carbons. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation, Friedel-Crafts reactions), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation. This positive charge dramatically increases the deactivation of the ring, making electrophilic attack even more difficult. wikipedia.orglumenlearning.com
If EAS can be forced to occur under very harsh conditions, substitution is directed to the C3 and C5 positions, which are meta to the nitrogen and least deactivated. In this compound, the C3 position is already occupied by bromine. The ethanamine group at C4 is an activating, ortho, para-directing group. However, its influence is generally insufficient to overcome the powerful deactivating effect of the pyridinium system. Therefore, any potential EAS reaction would be expected to occur slowly and preferentially at the C5 position. Typical EAS reactions like Friedel-Crafts alkylation and acylation are generally not feasible with pyridine substrates. youtube.commasterorganicchemistry.com
Transformations Involving the Bromine Substituent
The carbon-bromine bond at the C3 position is the primary site for transformations involving metal-catalyzed cross-coupling and halogen-metal exchange, providing powerful methods for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck)
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis and are highly effective for functionalizing aryl halides, including 3-bromopyridines. rsc.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl and vinyl-substituted pyridines. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product. acs.org
Buchwald-Hartwig Amination: This method forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. This reaction is invaluable for synthesizing aminopyridine derivatives. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the involvement of an amine and a strong base to form a palladium-amido complex. researchgate.net
Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, providing a route to vinylpyridines. The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. acs.org
Table 2: Typical Conditions for Cross-Coupling Reactions on 3-Bromopyridine Analogs
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald ligands (e.g., XantPhos, RuPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Halogen-Metal Exchange Reactions and Their Applications
The bromine atom can be swapped for a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation converts the electrophilic aryl bromide into a highly nucleophilic organometallic species, which can then react with a wide array of electrophiles. ias.ac.in
Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures would likely lead to the formation of 2-(3-lithiopyridin-4-YL)ethanamine. researchgate.net However, a significant competing side reaction is the deprotonation of the primary amine. To circumvent this, protection of the amine group (e.g., as a carbamate) is often necessary. Alternatively, specialized reagent systems, such as a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, have been developed to perform halogen-metal exchange on substrates bearing acidic protons without the need for protecting groups. nih.gov The resulting lithiated or Grignard-type reagent can be quenched with various electrophiles to install new functional groups.
Table 3: Applications of Halogen-Metal Exchange
| Reagent System | Electrophile | Product Type |
|---|---|---|
| 1. n-BuLi, THF, -78 °C | DMF | Aldehyde |
| CO₂ | Carboxylic Acid | |
| R-I | Alkylated Pyridine | |
| R₂C=O | Secondary/Tertiary Alcohol |
Theoretical and Experimental Mechanistic Studies
Understanding the underlying mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. This involves studying the transient species and energetic landscapes of the reaction pathways.
Investigation of Reaction Intermediates and Transition States
For the amine-based derivatizations , the mechanisms are well-established. Acylation proceeds through a tetrahedral intermediate formed upon the nucleophilic attack of the amine on the carbonyl carbon. The rate-determining step is typically the formation or collapse of this intermediate. For SN2 alkylation, the reaction proceeds through a single, five-coordinate transition state.
In more complex cyclization reactions , particularly those catalyzed by transition metals, the mechanism involves a catalytic cycle with several organometallic intermediates. For a palladium-catalyzed intramolecular amination, the cycle typically includes:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the pyridine ring to form a palladium(II) intermediate.
Deprotonation/Ligand Exchange: The amine coordinates to the palladium center, followed by deprotonation by a base.
Reductive Elimination: The C-N bond is formed, releasing the fused heterocyclic product and regenerating the palladium(0) catalyst.
Computational methods, such as Density Functional Theory (DFT), can be employed to model the structures and energies of these intermediates and the transition states that connect them, providing insight into the reaction's feasibility and selectivity.
Kinetic and Thermodynamic Considerations in Reaction Pathways
Kinetic Control: The rate of reactions involving this compound is influenced by several factors. For amine derivatizations, steric hindrance around the amine or the electrophile can significantly slow the reaction rate. The choice of solvent and base is also critical. In cyclization reactions, the rate is dependent on the efficiency of the catalyst and the energetic barrier of the rate-determining step, which is often the oxidative addition or reductive elimination. Kinetic studies can help elucidate these factors. For example, kinetic analysis of reactions involving pyridine derivatives has been used to estimate their reactivity. documentsdelivered.com
Spectroscopic and Structural Characterization of 2 3 Bromopyridin 4 Yl Ethanamine
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation:An analysis of the fragmentation pattern, which is crucial for confirming the structure, is not possible without access to an experimental mass spectrum.
Due to these limitations, the generation of a thorough, informative, and scientifically accurate article focusing solely on the specified spectroscopic and structural characterization of 2-(3-Bromopyridin-4-YL)ethanamine is not feasible at this time.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups. For this compound, the key functional groups are the primary amine (-NH₂), the ethyl bridge (-CH₂-CH₂-), the substituted pyridine (B92270) ring, and the carbon-bromine bond (C-Br).
While a specific experimental spectrum for this compound is not publicly documented, the expected vibrational frequencies can be predicted. The primary amine group typically exhibits two characteristic N-H stretching bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic pyridine ring are expected in the 3100-2850 cm⁻¹ range. The "fingerprint region" (below 1600 cm⁻¹) would contain complex vibrations, including C=C and C=N stretching of the pyridine ring, N-H bending (scissoring) of the amine group, and C-C and C-N stretching. The C-Br stretching vibration is anticipated at lower wavenumbers, typically around 650 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |
| 2960 - 2850 | Aliphatic C-H Stretch | Ethyl Group |
| 1650 - 1550 | N-H Bend (Scissoring) | Primary Amine |
| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring |
| ~1450 | CH₂ Bend (Scissoring) | Ethyl Group |
| 850 - 750 | C-H Out-of-plane Bend | Pyridine Ring |
| ~650 | C-Br Stretch | Bromo-substituent |
This table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the symmetric vibrations of the pyridine ring and the C-C backbone of the ethylamine (B1201723) side chain.
Specific experimental Raman data for this compound is scarce in the literature. However, a hypothetical analysis would focus on the strong Raman scattering from the pyridine ring breathing modes, which are often weak in FT-IR. The C-Br stretch would also be Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, aided by computational methods such as Density Functional Theory (DFT) calculations.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsional angles. For a compound like this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the ethylamine side chain relative to the pyridine ring and how the molecules pack in the crystal lattice.
Published crystal structure data for this compound are not currently available. However, analysis of analogous structures, such as other brominated pyridines, suggests that the molecular packing would be significantly influenced by intermolecular hydrogen bonds involving the primary amine group (N-H···N interactions with the pyridine nitrogen of an adjacent molecule) and potentially weaker halogen bonding involving the bromine atom. These non-covalent interactions dictate the supramolecular architecture of the compound in the solid state.
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques that couple a separation method (chromatography) with a spectroscopic detection method (mass spectrometry) are essential for the analysis of chemical mixtures and the confirmation of a compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated from other components before being ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
While an experimental GC-MS spectrum for this compound is not published, predictable fragmentation patterns can be outlined. The molecular ion peak [M]⁺ would be observed at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. A primary and highly likely fragmentation pathway is the alpha-cleavage of the C-C bond adjacent to the amine, resulting in the loss of the CH₂NH₂ radical and the formation of a stable benzylic-type cation.
Table 2: Predicted Key GC-MS Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
| 200/202 | [C₇H₉BrN₂]⁺ | Molecular ion peak, showing bromine isotope pattern |
| 171/173 | [C₆H₆BrN]⁺ | Loss of CH₂NH₂ radical via alpha-cleavage |
| 121 | [C₇H₉N₂]⁺ | Loss of Br radical from the molecular ion |
| 92 | [C₅H₄N-CH₂]⁺ | Loss of Br and HCN from the molecular ion |
This table is predictive and based on common fragmentation patterns for aromatic amines and halogenated compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for non-volatile or thermally unstable compounds. The compound is separated by liquid chromatography and then ionized, typically using softer ionization techniques like electrospray ionization (ESI), before mass analysis. For this compound, LC-MS analysis would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 201 and 203. This technique is invaluable for confirming the molecular weight of the compound and is often used to monitor reaction progress and assess purity.
Computational and Theoretical Studies on 2 3 Bromopyridin 4 Yl Ethanamine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Detailed quantum chemical calculations are essential for establishing a foundational understanding of a molecule's intrinsic properties.
Density Functional Theory (DFT) Optimizations and Energy Calculations
In the absence of specific studies on 2-(3-Bromopyridin-4-YL)ethanamine, it is not possible to present data from DFT optimizations. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The output would yield the most stable three-dimensional arrangement of the atoms, along with key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, energy calculations would provide the total electronic energy and the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's kinetic stability and chemical reactivity.
Ab Initio Methods for Electronic Properties
Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a more rigorous treatment of electron correlation and can provide benchmark data for electronic properties. These calculations, while computationally more demanding, can yield highly accurate predictions for properties like electron affinity, ionization potential, and dipole moment. For this compound, these methods could offer a deeper understanding of its charge distribution and intermolecular interaction potential. However, no such studies have been reported in the available literature.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the characterization of new compounds.
Vibrational Frequency Calculations and Spectral Assignments
Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra to specific molecular motions. A computational study on this compound would involve performing a frequency calculation on the optimized geometry. The resulting vibrational modes would be visualized to assign them to stretching, bending, and torsional motions within the molecule, such as the C-Br stretch, pyridine (B92270) ring vibrations, and N-H and C-H stretches of the ethanamine side chain. Without dedicated research, a theoretical vibrational spectrum and its detailed assignments cannot be provided.
NMR Chemical Shift and Coupling Constant Predictions
The prediction of Nuclear Magnetic Resonance (NMR) parameters is another key application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a molecule. These theoretical values, when compared to experimental data, can confirm the proposed structure and aid in the assignment of complex spectra. For this compound, such calculations would predict the chemical shifts for the protons and carbons of the pyridine ring and the ethylamine (B1201723) substituent, as well as the spin-spin coupling constants between neighboring nuclei. Regrettably, no such predictive studies are currently available.
Modeling of Reaction Mechanisms and Pathways
Understanding how a molecule reacts is fundamental to its application in various fields. Computational modeling can map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and reaction products. For this compound, theoretical studies could explore its reactivity in various chemical transformations, such as N-acylation, nucleophilic substitution at the pyridine ring, or reactions involving the bromine atom. This would involve locating the transition state structures and calculating the activation energies for different pathways, thereby providing insights into the reaction kinetics and selectivity. The absence of such modeling studies in the literature means that the reactive profile of this compound from a theoretical standpoint remains unexplored.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Transition state (TS) search and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools used to elucidate reaction mechanisms, determine activation energies, and map the energy landscape of a chemical transformation. researchgate.netmissouri.edu For a molecule like this compound, these methods would be invaluable in predicting its reactivity in various chemical reactions.
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. scm.com Identifying this state is crucial for understanding the energy barrier that must be overcome for a reaction to occur. Computational methods, such as those implemented in software like Gaussian, can be used to locate these transition states. researchgate.netniscpr.res.in For instance, in a nucleophilic substitution reaction involving the bromine atom on the pyridine ring, a transition state search would identify the geometry and energy of the intermediate where the nucleophile is partially bonded to the carbon atom and the bromine-carbon bond is partially broken.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. researchgate.netmissouri.eduscm.com An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. missouri.eduscm.com This provides a detailed picture of the reaction pathway and confirms that the identified transition state indeed connects the desired reactants and products. researchgate.net For example, a computational study on the nucleophilic substitution reaction of 2-bromopyridine (B144113) with thiophenol utilized IRC calculations to confirm the connection between the transition state and the corresponding reactants and products. niscpr.res.in
Table 1: Hypothetical Parameters for a Transition State Search and IRC Analysis of a Substitution Reaction of this compound
| Parameter | Description | Hypothetical Value/Method |
| Computational Method | The level of theory and basis set used for the calculations. | Density Functional Theory (DFT) with B3LYP functional and 6-31G* basis set. |
| Reactants | The starting materials for the reaction. | This compound and a nucleophile (e.g., methoxide). |
| Transition State Geometry | The optimized 3D structure of the highest energy point on the reaction path. | Characterized by one imaginary frequency in the vibrational analysis. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Calculated from the electronic energies of the optimized structures. |
| IRC Path | The calculated reaction pathway connecting reactants, transition state, and products. | Visualized as an energy profile diagram. |
Simulation of Catalytic Cycles and Reaction Energetics
Computational chemistry plays a vital role in understanding and optimizing catalytic cycles. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, simulations can provide detailed insights into the mechanism and energetics of each step. These reactions are crucial for synthesizing more complex molecules from the initial building block. mdpi.com
For example, in a Suzuki coupling reaction where the bromine atom of this compound is replaced with an aryl group, computational studies could model the interaction of the bromopyridine with the palladium catalyst, the subsequent reaction with a boronic acid derivative, and the final formation of the new carbon-carbon bond. The energetics of each step, including activation energies and reaction enthalpies, can be calculated to provide a complete energy profile of the catalytic cycle. nih.gov
Table 2: Hypothetical Energetic Data for a Simulated Catalytic Cycle
| Catalytic Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Oxidative Addition | Reactant Complex | 0.0 |
| Transition State 1 | +15.2 | |
| Oxidative Adduct | -5.7 | |
| Transmetalation | Intermediate Complex | -3.1 |
| Transition State 2 | +12.8 | |
| Post-Transmetalation Complex | -10.4 | |
| Reductive Elimination | Transition State 3 | +18.5 |
| Product Complex | -25.0 |
This table presents hypothetical data for a generic palladium-catalyzed cross-coupling reaction and is for illustrative purposes only.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Research Contexts
Molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery and development for predicting how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein. nih.govnih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This information can be used to estimate the binding affinity and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on pyridine derivatives have been used to predict their binding to protein kinases, which are important targets in cancer therapy. nih.gov
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. nih.gov By simulating the movement of atoms over time, MD can reveal how the ligand and protein adapt to each other upon binding, the stability of the complex, and the influence of the surrounding solvent. These simulations offer a more realistic representation of the biological environment. nih.gov For example, MD simulations have been used to study the interaction of pyridine-based agonists with Protein Kinase C, taking into account the influence of the cell membrane. nih.gov
Table 3: Illustrative Data from a Hypothetical Molecular Docking and Dynamics Study
| Parameter | Description | Hypothetical Finding |
| Target Protein | The biological macromolecule of interest. | Epidermal Growth Factor Receptor (EGFR) |
| Binding Site | The specific region of the protein where the ligand binds. | ATP-binding pocket |
| Docking Score | A measure of the predicted binding affinity. | -8.5 kcal/mol |
| Key Interactions | Specific atomic contacts between the ligand and protein. | Hydrogen bond between the ethanamine nitrogen and a backbone carbonyl of the protein. |
| RMSD (Root Mean Square Deviation) | A measure of the stability of the ligand-protein complex during MD simulation. | Stable trajectory with an average RMSD of 1.5 Å. |
This table is for illustrative purposes. Specific data would depend on the chosen protein target and the specific derivative of this compound being studied.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sychemrevlett.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. spu.edu.sy
The process of developing a QSAR model involves several steps:
Data Collection: A dataset of compounds with known chemical structures and measured biological activities is required. chemrevlett.com
Descriptor Calculation: A wide range of molecular descriptors, which quantify various aspects of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. researchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. chemrevlett.com
Model Validation: The predictive power of the QSAR model is rigorously tested using various statistical techniques. chemrevlett.com
For a series of analogues derived from this compound, a QSAR study could be performed to understand how modifications to the molecule, such as substituting the bromine atom or altering the ethanamine side chain, affect a particular biological activity, for instance, the inhibition of a specific enzyme. scispace.com The resulting QSAR model could then be used to prioritize the synthesis of new analogues with potentially improved activity. ipb.pt
Table 4: Example of a QSAR Equation and Relevant Descriptors
| Descriptor | Description | Coefficient |
| LogP | A measure of hydrophobicity. | +0.45 |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -0.21 |
| Molecular Weight | The mass of the molecule. | +0.05 |
| Constant | Intercept of the regression equation. | 2.50 |
Hypothetical QSAR Equation: pIC50 = 2.50 + 0.45(LogP) - 0.21(HOMO Energy) + 0.05*(Molecular Weight)
This equation and the associated data are for illustrative purposes to demonstrate the form and components of a QSAR model.
Research Applications of 2 3 Bromopyridin 4 Yl Ethanamine
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
In organic synthesis, the value of a building block is determined by its ability to be readily incorporated into larger, more complex structures. cymitquimica.com 2-(3-Bromopyridin-4-YL)ethanamine is a prime example of such a versatile component, primarily due to the distinct reactivity of its bromine and ethanamine functionalities.
Table 1: Synthetic Utility of this compound
| Functional Group | Position | Potential Reactions | Resulting Structures |
|---|---|---|---|
| Bromine Atom | 3 | Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution | Bi-aryl compounds, substituted pyridines, complex heterocyclic systems |
| Ethanamine Chain | 4 | Acylation, Alkylation, Reductive Amination, Cyclization | Amides, secondary/tertiary amines, fused heterocyclic rings |
Precursor in the Total Synthesis of Natural Products and Designed Molecules
The total synthesis of natural products and other complex target molecules often relies on a strategy of connecting smaller, functionalized fragments. researchgate.net The 3-bromopyridine (B30812) motif is a common feature in synthetic strategies, where the bromine atom serves as a handle for cross-coupling reactions. wikipedia.org For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, enabling the connection of the pyridine (B92270) ring to other aromatic or aliphatic fragments. researchgate.net
The ethanamine side chain offers a nucleophilic primary amine that is readily functionalized. It can be acylated to form amides, which are ubiquitous in biologically active molecules, or it can participate in cyclization reactions to form fused heterocyclic systems. researchgate.net For example, intramolecular reactions between the amine and a suitably placed electrophile on a group introduced at the bromine position can lead to the construction of complex polycyclic scaffolds. While specific total syntheses employing this compound are not extensively documented, its potential is inferred from the widespread use of its constituent functional groups in assembling complex molecular architectures. ethz.chresearchgate.net
Component in the Construction of Diverse Heterocyclic Compound Libraries
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. crysdotllc.comwhiterose.ac.uk this compound is an ideal starting material for generating such libraries due to its two distinct points of diversification.
Diversification at the Bromine Position: The bromine atom can be replaced with a wide array of substituents using various metal-catalyzed cross-coupling reactions. By reacting the parent molecule with a collection of different boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination), a library of 3-substituted-4-(ethanamine)pyridines can be rapidly generated. clockss.org
Diversification at the Amine Position: The primary amine of the ethanamine side chain can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to produce a diverse set of amides, sulfonamides, and ureas, respectively.
By employing a combinatorial approach where both the bromine and amine sites are functionalized sequentially, chemists can generate a large and structurally diverse library of novel heterocyclic compounds from a single, versatile starting material. crysdotllc.com Such libraries are invaluable for screening against biological targets to identify new lead compounds.
Contributions to Medicinal Chemistry Research Programs
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. frontiersin.orgresearchgate.netnih.gov The specific substitution pattern of this compound makes it a valuable fragment for designing molecules that can interact with biological targets like enzymes and receptors.
Exploration in Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. nih.gov this compound provides a rigid scaffold with well-defined vectors for modification, which is crucial for systematic SAR exploration.
Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Bromine Atom: The bromine at the 3-position is not just a synthetic handle; it can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Varying the halogen at this position (e.g., to chlorine or iodine) or replacing it with other groups allows for probing the steric and electronic requirements of a binding pocket.
Ethanamine Side Chain: The flexible ethanamine chain can position the terminal amine group to form critical hydrogen bonds or salt bridge interactions within a target's active site. Modifying the length of this chain or acylating the amine helps to map the contours and properties of the binding site.
In one study, the introduction of a pyridine ring into curcumin (B1669340) derivatives was shown to significantly affect their anticancer activity, highlighting the impact of this heterocycle in drug design. mdpi.com Similarly, SAR studies on other brominated compounds have demonstrated that the halogen can be crucial for bioactivity. nih.gov
Development of Chemical Probes for Biological Pathway Investigation
Chemical probes are small molecules used to study and manipulate biological pathways. whiterose.ac.uk The development of a potent and selective inhibitor into a chemical probe often requires the attachment of a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent labeling. The structure of this compound is well-suited for this purpose. Once a biologically active scaffold derived from this compound is identified, the primary amine of the ethanamine side chain provides a convenient attachment point for linkers connected to these tags. sigmaaldrich.com This allows researchers to use the resulting probe for applications such as fluorescence microscopy, pull-down assays, or target identification, thereby helping to elucidate complex biological processes.
Design of Ligands for Specific Receptors or Enzymes (in vitro and computational studies)
The pyridine scaffold is a key component in ligands designed for a wide range of biological targets, including G protein-coupled receptors (GPCRs) and kinases. frontiersin.orggoogle.com The structural features of this compound make it an attractive starting point for ligand design. mdpi.com
Computational (in silico) docking studies can be used to predict how this fragment might fit into the binding site of a target protein. The pyridine nitrogen can serve as a key hydrogen bond acceptor, for instance, in the hinge region of a kinase. The bromophenyl moiety can fit into a hydrophobic pocket, with the bromine atom potentially forming a halogen bond. The positively charged amine at physiological pH can form a salt bridge with an acidic residue like aspartate or glutamate.
Based on these predictions, chemists can synthesize derivatives to enhance binding affinity and selectivity. For example, derivatives of related bromopyridines have been investigated as inhibitors of cholesterol 24-hydroxylase (CH24H) and as ligands for nicotinic acetylcholine (B1216132) receptors. acs.org The synthesis of various substituted pyridinyl derivatives is a common strategy in the search for novel therapeutic agents targeting enzymes and receptors. e3s-conferences.orgotago.ac.nzgoogle.com
Table 2: Potential Roles of Structural Features in Ligand Design
| Structural Feature | Potential Interaction | Target Class Example |
|---|---|---|
| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Kinases, Metalloenzymes |
| Aromatic Ring | π-π Stacking | Targets with aromatic residues (e.g., Phe, Tyr) |
| Bromine Atom | Halogen Bonding, Hydrophobic Interaction | Kinases, GPCRs |
| Ethanamine Chain | Conformational Flexibility | Positions functional groups optimally |
Applications in Catalysis and Ligand Design
The presence of both a pyridine nitrogen and an ethylamine (B1201723) group makes this compound a promising candidate for the development of novel ligands for metal catalysts. The pyridine ring can coordinate to a metal center, while the amine can be either another coordination site or a point of functionalization.
The amine functionality of this compound allows for its use as a foundational building block in the synthesis of more complex, polydentate ligands. Through reactions such as condensation with aldehydes or ketones, multidentate Schiff base ligands can be prepared. These ligands can then be complexed with various transition metals to form catalysts for a range of homogeneous catalytic reactions.
For instance, related (imino)pyridine ligands have been synthesized and used to create palladium(II) complexes. While not using this compound directly, a study on ligands like N-((6-bromopyridin-2-yl)methylene)-2-methoxyethanamine demonstrated their utility in forming palladium complexes that are active catalysts for ethylene (B1197577) dimerization. acs.org This suggests that ligands derived from this compound could similarly be employed to generate catalysts with unique electronic and steric properties, potentially influencing their catalytic activity and selectivity in various organic transformations. The bromo substituent on the pyridine ring can further be used for post-complexation modifications, allowing for the fine-tuning of the ligand's properties.
The synthesis of such ligands and their metal complexes is a subject of ongoing research interest. The table below illustrates the types of palladium complexes formed with various functionalized pyridine ligands and their applications in cross-coupling reactions, highlighting the potential for derivatives of this compound in this area. nih.gov
| Ligand Type | Metal Complex | Catalytic Application |
| Functionalized Pyridine | [Pd(L)2Y2] or Pd(L)42 | Suzuki–Miyaura and Heck cross-coupling |
Table 1: Examples of Palladium(II) complexes with pyridine-based ligands and their catalytic applications.
The development of heterogeneous catalysts is a significant goal in green chemistry, aiming to simplify catalyst recovery and reuse. The structure of this compound is well-suited for immobilization onto solid supports. The ethylamine group provides a reactive handle that can be used to covalently attach the molecule to functionalized surfaces of materials like silica, alumina, or polymers.
Once immobilized, the pyridine and bromo functionalities can be further elaborated. For example, the bromo group can be used in cross-coupling reactions to attach other catalytic moieties, or the pyridine nitrogen can coordinate with a metal, creating a solid-supported catalyst. While direct examples involving this compound are not prevalent, the general strategy of immobilizing pyridine-based ligands for heterogeneous catalysis is well-established. For example, pyridine-based ligands have been linked to solid supports to create heterogeneous catalysts for various reactions. acs.org This approach allows for the combination of the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Material Science and Specialty Chemical Development
The versatile chemical nature of this compound also makes it a valuable building block in the field of material science for the creation of functional polymers and advanced organic materials.
The primary amine group of this compound allows it to be used as a monomer in polymerization reactions. It can react with difunctional compounds, such as diacyl chlorides or diepoxides, to form polyamides or polyepoxides, respectively. The resulting polymers would possess pendant bromopyridyl groups along the polymer chain. These groups can impart specific properties to the material, such as thermal stability, flame retardancy, or the ability to coordinate with metal ions.
Furthermore, the bromo- and pyridyl- functionalities can be chemically modified post-polymerization to introduce a wide range of other functional groups, leading to materials with tailored properties for specific applications. For example, polymers containing pyridine units have been explored for their potential in creating materials with interesting electronic and optoelectronic properties. rsc.org
Beyond polymers, this compound can serve as a precursor for the synthesis of a variety of advanced organic materials. The combination of the pyridine ring and the reactive bromo and amino groups makes it a suitable starting material for the construction of complex organic molecules with potential applications in fields such as organic electronics or sensor technology.
One area of interest is the synthesis of metal-organic frameworks (MOFs). rsc.orgnih.govmdpi.comfrontiersin.orgmdpi.com The pyridine nitrogen and the amine group of this compound or its derivatives could act as coordinating sites for metal ions, forming the nodes of a porous framework. The bromo group could be used to functionalize the organic linker before or after the formation of the MOF, introducing additional properties to the material. While no MOFs have been explicitly reported using this specific linker, the general principles of MOF synthesis suggest its potential in this area.
Conclusion and Future Perspectives in 2 3 Bromopyridin 4 Yl Ethanamine Research
Summary of Key Advancements and Current Understanding
2-(3-Bromopyridin-4-YL)ethanamine has been established as a valuable building block in medicinal and synthetic chemistry. Its structure, featuring a pyridine (B92270) ring with a bromine atom at the 3-position and an ethanamine side chain at the 4-position, provides multiple reactive sites for further functionalization. This allows for its use in the synthesis of a diverse range of more complex molecules.
Key advancements in the study of this compound and its derivatives include their application in the development of potential therapeutic agents. For instance, derivatives have shown promise as anti-fibrotic agents and as inhibitors of protein kinases, which are significant in cancer research. The bromine atom on the pyridine ring is particularly important as it can be substituted through various reactions, including Suzuki-Miyaura coupling, to create novel compounds.
Unaddressed Research Questions and Methodological Challenges
Despite the progress, several research questions remain. A significant challenge lies in the development of more selective and efficient synthetic methods. While existing methods allow for the functionalization of the pyridine ring, achieving high regioselectivity, especially at the meta position, can be difficult and often requires harsh reaction conditions or expensive catalysts. acs.org The development of milder, one-pot methods is an ongoing area of research that could significantly improve the accessibility of novel derivatives. acs.org
Another challenge is the limited understanding of the precise mechanisms of action for many of its derivatives in biological systems. While some have shown potential as enzyme inhibitors, detailed structure-activity relationship (SAR) studies are often lacking. ijsat.org Further research is needed to elucidate how specific structural modifications influence biological activity, which would enable the rational design of more potent and selective compounds. ijsat.org
Methodological challenges also include the need for more efficient purification techniques for the synthesized derivatives. Traditional methods like chromatography can be time-consuming and may not be suitable for large-scale production.
Emerging Trends and Interdisciplinary Research Opportunities
The field of pyridine chemistry is experiencing a trend towards "green chemistry," focusing on sustainable and environmentally friendly synthesis methods. globalgrowthinsights.comlucintel.com This includes the use of bio-based feedstocks and the development of catalytic systems that minimize waste. globalgrowthinsights.comlucintel.com Applying these principles to the synthesis of this compound and its derivatives is a promising area for future research.
Interdisciplinary research offers significant opportunities for expanding the applications of this compound. Collaboration between synthetic chemists, computational chemists, and biologists can accelerate the discovery of new therapeutic agents. ijsat.org For example, computational modeling can help predict the binding of derivatives to biological targets, guiding synthetic efforts towards more promising candidates. ijsat.org There is also potential for its use in materials science, where functionalized pyridines are being explored for applications in electronics and advanced materials. globalgrowthinsights.comlucintel.com
The functionalization of pyridine derivatives is also a key area in the development of biomimetic catalysts and artificial enzymes. mdpi.comwhiterose.ac.uk The unique electronic properties of the pyridine ring, combined with the reactive handles of this compound, make it an interesting scaffold for creating catalysts that mimic the activity of natural enzymes. whiterose.ac.ukmdpi.com
Potential for Novel Derivatizations and Expanded Applications in Chemical Science
The presence of both a bromo and an ethanamine group on the pyridine ring of this compound offers a rich platform for novel derivatizations. The bromine atom can be readily transformed through various cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. frontiersin.org The ethanamine side chain can be acylated, alkylated, or used as a nucleophile in the formation of new heterocyclic rings.
These derivatization strategies open the door to a vast chemical space of novel compounds with potentially unique properties. For example, the synthesis of multidentate ligands for coordination chemistry could lead to new catalysts with enhanced activity and selectivity. The development of fluorescently labeled derivatives could enable their use as probes in chemical biology to study biological processes. Furthermore, the incorporation of this scaffold into polymers could lead to new materials with tailored electronic or mechanical properties. The continued exploration of new reactions and derivatization strategies will undoubtedly expand the applications of this compound in various fields of chemical science.
Q & A
Q. How is this compound utilized in PET radiotracer development?
- Radiolabeling : Bromine-76 or fluorine-18 isotopes replace the bromine atom via isotopic exchange, enabling in vivo imaging of target engagement in neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
